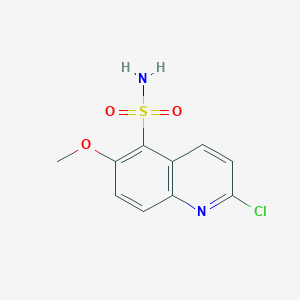

2-Chloro-6-methoxyquinoline-5-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-6-methoxyquinoline-5-sulfonamide is a chemical compound with the molecular formula C10H9ClN2O3S and a molecular weight of 272.71 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

准备方法

The synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonamide typically involves the reaction of 2-chloro-6-methoxyquinoline with sulfonamide reagents under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

化学反应分析

2-Chloro-6-methoxyquinoline-5-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives with different oxidation states. Reduction reactions can also be performed to modify the sulfonamide group.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in organic synthesis.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Based on the search results, here's what is known about the applications of compounds similar to "2-Chloro-6-methoxyquinoline-5-sulfonamide":

Quinoline Derivatives as P-glycoprotein (P-gp) Inhibitors

- A study designed and synthesized a series of 6-methoxy-2-arylquinoline analogs as P-gp inhibitors, utilizing quinine and flavones as lead compounds .

- These synthesized compounds were evaluated for cytotoxic activity against multidrug-resistant gastric carcinoma cells (P-gp-positive) and drug-sensitive gastric carcinoma cells .

- Two alcoholic quinoline derivatives, 5a and 5b, notably inhibited rhodamine 123 efflux at a concentration of 10 μM .

- Among the tested quinolines, 5a and 5b exhibited the most potent P-gp inhibitory activity, being 1.3-fold and 2.1-fold stronger than verapamil, respectively .

- The presence of a hydroxyl methyl group at position 4 of quinolines was found to play a key role in P-gp efflux inhibition .

- ADME (absorption, distribution, metabolism, and excretion) studies suggested good human intestinal absorption for all compounds in the study .

Quinoline Sulfonamides as Anticancer and Antibacterial Agents

- 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) demonstrated high activity against three cancer lines and MRSA isolates .

- The efficacies of compound 3c were comparable to those of cisplatin/doxorubicin and oxacillin/ciprofloxacin .

- Compound 3c exhibited no toxicity in the non-cancer HFF-1 line up to an IC50 of 100 µM .

- Additional tests revealed that compound 3c decreased H3 expression, increased the transcriptional activity of cell cycle regulators (P53 and P21 proteins), and altered the expression of BCL-2 and BAX genes in all cancer lines .

- The unsubstituted phenolic group at position 8 of the quinoline is crucial for biological activity .

Quinolinesulfonamides for Therapeutic Use

- Quinolinesulfonamides can be used to treat disease states associated with abnormal TNF levels .

- Viruses that produce TNF or are sensitive to inhibition by TNF inhibitors may be treated using quinolinesulfonamides . This includes HIV-1, HIV-2, HIV-3, cytomegalovirus (CMV), influenza, adenovirus, and Herpes viruses .

- These compounds can be used to treat a mammal afflicted with a human immunodeficiency virus (HIV) .

- PDE IV inhibitors, such as quinolinesulfonamides, are useful in treating conditions such as diabetes insipidus, cerebral senility, senile dementia (Alzheimer's disease), memory impairment associated with Parkinson's disease, depression, and multi-infarct dementia .

- PDE IV inhibitors are also beneficial in conditions improved by neuroprotectant activity, such as cardiac arrest, stroke, and intermittent claudication . They may also be useful in treating tardive dyskinesia, ischaemia, and Huntingdon's disease, and could serve as gastroprotectants . A specific therapeutic application is the treatment of asthma .

Other Sulfonamide Derivatives

- Pyrazole-sulfonamide hybrids are being explored for anticancer activities against colon cancer .

- Sulfonamide-based molecules have demonstrated potent CA IX inhibitory activities . SLC-0111, a sulfonamide derivative, is currently in phase Ib/II clinical trials .

- The "tail approach," particularly the dual-tail approach, is a commonly used strategy for designing potent sulfonamide-based molecules as CA inhibitors .

Synthesis of p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide

- A process exists for producing p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide through the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate . This is followed by conversion via aminolysis with phenethylamine to create N-phenethyl-5-chloro-2-methoxybenzamide, which is then converted by chlorosulfonation and aminolysis to the desired compound .

- The sodium salt of p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide is a starting material in processes for the preparation of glyburide .

作用机制

The mechanism of action of 2-Chloro-6-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death. The compound’s quinoline core also contributes to its biological activity by interacting with DNA and other cellular components .

相似化合物的比较

2-Chloro-6-methoxyquinoline-5-sulfonamide can be compared with other quinoline derivatives and sulfonamide compounds:

2-Chloro-6-methoxyquinoline: This compound lacks the sulfonamide group, making it less effective in certain biological applications.

Sulfanilamide: A simpler sulfonamide compound that lacks the quinoline core, making it less versatile in organic synthesis.

Quinoline-5-sulfonamide: Similar to this compound but without the methoxy group, which can affect its reactivity and biological activity.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.

生物活性

2-Chloro-6-methoxyquinoline-5-sulfonamide (C10H9ClN2O3S) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a quinoline ring fused to a sulfonamide group. The chlorine atom is located at the second position, while a methoxy group is attached at the sixth position, and the sulfonamide group is bonded at the fifth position of the quinoline ring. This unique arrangement contributes to its biological properties.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways in microorganisms or cancer cells.

- DNA Interaction : The quinoline core may interact with DNA and other cellular components, contributing to its anticancer properties.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC)

The effectiveness of this compound against selected bacterial strains is summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 29213 | 32 |

| Escherichia coli ATCC 8739 | 64 |

| Enterococcus faecalis ATCC 29212 | 128 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, studies have shown that it can inhibit the proliferation of human cancer cells including melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549).

Cell Viability Assay Results

The following table summarizes the IC50 values obtained from cell viability assays using different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human amelanotic melanoma (C-32) | 15 |

| Human breast adenocarcinoma (MDA-MB-231) | 20 |

| Human lung adenocarcinoma (A549) | 25 |

These findings suggest that the compound has promising anticancer activity, with lower IC50 values indicating higher potency against these cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds and their derivatives:

- Antimicrobial Studies : Research on sulfonamide derivatives has shown varying degrees of antimicrobial activity across different bacterial strains. For instance, a study indicated that modifications in the structure significantly affected antibacterial potency .

- Anticancer Studies : A comparative analysis involving various quinoline derivatives demonstrated that structural modifications could enhance anticancer efficacy. The presence of electron-donating groups such as methoxy at specific positions was found to improve activity against certain cancer cell lines .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds might induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as therapeutic agents .

属性

IUPAC Name |

2-chloro-6-methoxyquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3S/c1-16-8-4-3-7-6(2-5-9(11)13-7)10(8)17(12,14)15/h2-5H,1H3,(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTNVLIHIKSPNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=C(C=C2)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。